molecular formula C13H20N2O5 B1383046 2-Amino-4,5-bis(2-methoxyethoxy)benzamide CAS No. 236750-62-2

2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Cat. No.: B1383046
CAS No.: 236750-62-2
M. Wt: 284.31 g/mol
InChI Key: PDQRGRVHDBXSSK-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(2-methoxyethoxy)benzamide is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and versatile reactivity, making it a valuable substance in various fields.

Biochemical Analysis

Biochemical Properties

2-Amino-4,5-bis(2-methoxyethoxy)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with tyrosine kinase enzymes, where it acts as an inhibitor. This interaction is crucial because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. By inhibiting these enzymes, this compound can modulate these processes, making it a potential candidate for therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting tyrosine kinase enzymes, this compound can alter the signaling pathways that control cell growth and proliferation. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinase enzymes, inhibiting their activity. This binding prevents the phosphorylation of target proteins, which is a critical step in many signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained inhibition of tyrosine kinase activity, leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to various organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are involved in the metabolism of various biomolecules. For instance, it can affect the metabolic flux of glucose and other carbohydrates by modulating the activity of enzymes involved in glycolysis and gluconeogenesis. Additionally, this compound can influence the levels of various metabolites, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also affect its efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, its localization to the cytoplasm can influence its interactions with enzymes and other biomolecules involved in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide typically involves multiple steps, starting with the reaction of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. The use of automated systems and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Amino-4,5-bis(2-methoxyethoxy)benzamide has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

  • Industry: Its unique properties make it useful in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

2-Amino-4,5-bis(2-methoxyethoxy)benzamide is unique in its structure and reactivity compared to similar compounds such as 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid and 2-amino-4,5-bis(2-methoxyethoxy)benzene. These compounds share similar functional groups but differ in their chemical properties and applications.

Biological Activity

2-Amino-4,5-bis(2-methoxyethoxy)benzamide is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H20N2O5
  • Molecular Weight: 276.31 g/mol

The compound features two methoxyethoxy groups attached to a benzamide structure, which contributes to its solubility and interaction with biological targets.

Target Receptors

The primary target of this compound is the Smoothened (SMO) receptor , a key component in the Hedgehog signaling pathway. This pathway plays a crucial role in regulating cell proliferation and differentiation.

Mode of Action

  • Inhibition of Hedgehog Signaling: The compound mimics the binding conformation of known inhibitors like LY2940680, leading to decreased cell proliferation and increased apoptosis in various cancer cell lines.
  • Tyrosine Kinase Inhibition: It acts as an inhibitor of tyrosine kinase enzymes, which are vital for many cellular processes such as growth and metabolism. This inhibition can alter signaling pathways that control cell division and differentiation.

Biochemical Effects

The compound influences several cellular processes:

  • Cell Viability: It has been shown to decrease cell viability in cancer cells by inducing apoptosis.
  • Gene Expression Modulation: By interacting with transcription factors, it can alter the expression of genes involved in cell growth and metabolism.
  • Metabolic Pathway Interaction: The compound affects metabolic pathways by modulating enzyme activities involved in glycolysis and gluconeogenesis.

Case Studies

  • Cytotoxicity Evaluation:
    A study evaluated the cytotoxic effects of various derivatives of 2-amino-benzamides against different cancer cell lines (MDA-MB-231, SUIT-2, HT-29). The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with some derivatives being more potent than cisplatin .
    CompoundIC50 (µM)Cell Line
    Compound 5e0.4MDA-MB-231
    Compound 5l0.8HT-29
    These findings suggest that modifications to the benzamide structure can enhance anticancer activity.
  • Apoptosis Induction:
    Morphological changes indicative of apoptosis were observed in treated cells using Hoechst staining. The compounds triggered nuclear condensation and fragmentation at concentrations as low as 10 µM .

Comparison with Similar Compounds

Compound NameStructural SimilarityBiological Activity
2-Amino-4,5-bis(2-methoxyethoxy)benzoic acidSimilar functional groupsModerate cytotoxicity
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateEster derivativeEnhanced solubility

The structural variations among these compounds influence their biological activities significantly.

Properties

IUPAC Name

2-amino-4,5-bis(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQRGRVHDBXSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)C(=O)N)N)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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